Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a heterocyclic compound that belongs to the class of pyrazolo derivatives, which are characterized by their fused pyrazole and pyridine rings. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. The compound's structure allows for various substitutions, which can enhance its pharmacological properties.
The synthesis and evaluation of dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate have been documented in several studies focusing on pyrazolo derivatives and their applications in drug discovery. Research articles highlight its synthesis methods, biological evaluations, and potential therapeutic uses against diseases such as tuberculosis and cancer .
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is classified under:
The synthesis of dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate typically involves the reaction of appropriate starting materials through various synthetic pathways. Common methods include:
The synthesis often begins with the formation of a pyrazole ring followed by functionalization at the 3 and 5 positions. For example, starting from diethyl malonate and 3-methylpyrazole, subsequent reactions can yield the desired dicarboxylate through controlled conditions that favor specific regioselectivity .
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate features a fused ring system comprising:
The structure can be represented as follows:
Key structural data includes:
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate participates in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carboxylate groups, making it a suitable candidate for further modifications in drug design .
The mechanism of action for compounds like dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate often involves interaction with biological targets such as enzymes or receptors. The proposed mechanisms include:
Studies have shown that modifications at the 3 and 5 positions can significantly alter biological activity, suggesting a structure-activity relationship that is crucial for optimizing efficacy .
Relevant data indicate that this compound exhibits moderate lipophilicity, which can influence its bioavailability .
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate has several applications in scientific research:
This compound exemplifies the versatility of heterocyclic compounds in medicinal chemistry and their potential for addressing unmet medical needs through innovative drug design strategies.
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS: 99446-50-1) is defined by the IUPAC name dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, reflecting its bicyclic heteroaromatic core with ester groups at positions 3 and 5 [3]. The parent scaffold consists of a pyrazole ring (positions 1-3a) fused to a pyridine ring (positions 3a-7a), with bridgehead nitrogen at 3a. This fusion mode differentiates it from isomeric pyrazolo[3,4-b]pyridines, where the pyrazole nitrogen atoms occupy adjacent positions relative to the fusion bond [10]. The systematic numbering assigns position 5 to the pyridine-like carbon distal to the fusion bond, critical for regiochemical precision in derivatization.
Isomeric dicarboxylates arise from alternative ring fusion patterns or ester positioning. For example, dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 5825-71-8) shifts ester groups to adjacent positions on the pyrazole ring, altering electronic properties [5] [6]. Bromination at position 6 yields 6-bromo-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (PubChem CID: 68797586), demonstrating halogen functionalization within this framework [9].
Table 1: Isomeric Variations in Pyrazolo[1,5-a]pyridine Dicarboxylates
Compound Name | CAS Number | Substitution Pattern | Molecular Formula |
---|---|---|---|
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate | 99446-50-1 | 3,5-diesters | C₁₁H₁₀N₂O₄ |
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | 5825-71-8 | 2,3-diesters | C₁₁H₁₀N₂O₄ |
6-Bromo-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | N/A | 2,3-diesters + 6-Br | C₁₁H₉BrN₂O₄ |
The 3,5-dicarboxylate substitution confers distinct reactivity relative to other isomers. Position 5 is electron-deficient due to nitrogen at position 6, making it susceptible to nucleophilic attack, while position 3 is less electrophilic but participates in cyclization reactions [8]. This electronic asymmetry enables selective transformations:
Replacing methyl esters with ethyl groups, as in 3-ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS: 1101120-00-6), modifies steric bulk without altering electronic properties significantly . Such modifications influence crystallization behavior and solubility—critical for material science applications.
The 3,5-dicarboxylate-substituted pyrazolo[1,5-a]pyridine system exhibits unique properties when contrasted with structurally related heterocycles:
Table 2: Structural and Electronic Comparison of Bicyclic Heterocycles with Dicarboxylate Derivatives
Heterocyclic System | Key Fusion Pattern | Electrophilicity at Analogous Positions | Aromaticity Index (NICS) |
---|---|---|---|
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate | Pyrazole N1-C2 fused to Pyridine | C5 > C3 | -12.5 ppm |
Pyrazolo[3,4-b]pyridine | Pyrazole C3-C4 fused to Pyridine | C6 > C5 | -10.8 ppm |
Pyrazolo[1,5-a]pyrimidine | Pyrazole fused to Pyrimidine | C5 ≈ C7 | -9.3 ppm |
Indolizine | Pyrrole-Pyridine fusion | Uniformly low | -14.2 ppm |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9